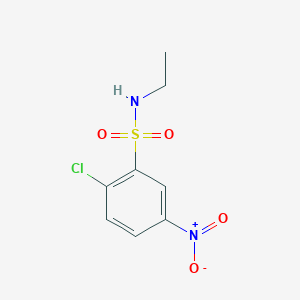

2-chloro-N-ethyl-5-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-ethyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H9ClN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of chloro, ethyl, and nitro functional groups on the benzene ring.

Méthodes De Préparation

The synthesis of 2-chloro-N-ethyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide followed by N-ethylationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-chloro-N-ethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . Major products formed from these reactions include derivatives with different functional groups replacing the original ones.

Applications De Recherche Scientifique

2-chloro-N-ethyl-5-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-chloro-N-ethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-chloro-N-ethyl-5-nitrobenzenesulfonamide include:

2-chloro-5-nitrobenzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

2-chloro-N-methyl-5-nitrobenzenesulfonamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

2-chloro-N-ethyl-4-nitrobenzenesulfonamide: The position of the nitro group is different, which can influence the compound’s chemical behavior and applications

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring.

Activité Biologique

2-Chloro-N-ethyl-5-nitrobenzenesulfonamide (CAS No. 477482-96-5) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound features a chloro group, an ethyl substituent, and a nitro group attached to a benzenesulfonamide moiety. These structural components contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, which can lead to antimicrobial and anticancer effects.

- Reactive Intermediates Formation : The reduction of the nitro group can yield reactive intermediates that interact with cellular macromolecules, potentially inducing cytotoxicity.

- Disruption of Cellular Processes : By interfering with normal cellular functions, the compound may exhibit therapeutic effects against certain diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

| Bacterial Strain | Inhibition Percentage (%) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 80.69 | 50 |

| Klebsiella pneumoniae | 79.46 | 50 |

These findings suggest that the compound could be developed into a therapeutic agent for bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies show that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The mechanism involves increasing annexin V-FITC positive cells, indicating early apoptosis:

| Treatment Concentration (IC50) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| IC50 | 10.2 | Significant increase |

| 2 × IC50 | 17.2 | Significant increase |

This suggests that the compound may be a candidate for further development in cancer therapy .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study highlighted the compound's ability to inhibit carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. The IC50 values ranged from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II .

- Cytotoxicity Assays : In vitro assays on various human cancer cell lines demonstrated that structural modifications influenced cytotoxic potency. Compounds related to this compound showed IC50 values ranging from 2.38 to 8.13 µM against different cancer types .

- Pharmacokinetic Properties : Predictive ADMET studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity) suggest favorable pharmacokinetic profiles for derivatives of this compound, enhancing its potential as a drug candidate .

Propriétés

IUPAC Name |

2-chloro-N-ethyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVULLNWMGXZRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.